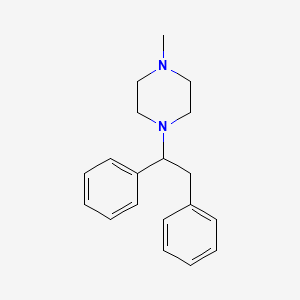

1-(1,2-Diphenylethyl)-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

86360-39-6 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-(1,2-diphenylethyl)-4-methylpiperazine |

InChI |

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 |

InChI Key |

NXTSFMFOSFAEGA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Pathways for 1-(1,2-Diphenylethyl)-4-methylpiperazine

The construction of the this compound scaffold relies on several established synthetic routes that offer reliability and versatility. These pathways often involve the strategic formation of the piperazine (B1678402) ring or the alkylation of a pre-formed piperazine intermediate.

Multistep synthesis provides a robust framework for constructing the target molecule from simpler, commercially available starting materials. One prominent approach involves the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with primary amines. nih.gov This method builds the piperazine ring by cyclizing the bis(2-chloroethyl)amine (B1207034) precursor with an appropriate amine, in this case, methylamine, to install the N-methyl group.

An alternative multistep strategy begins with 1,2-diphenylethylamine (B1359920), which is reacted with an N-substituted 2,2'-dichlorodiethylamine to form the piperazine ring system. nih.gov Both methods involve the formation of key carbon-nitrogen bonds to construct the heterocyclic core and can be optimized by adjusting reaction conditions such as solvent, temperature, and reaction time to improve yields and purity.

| Approach | Key Precursors | Reaction Type | Reference |

|---|---|---|---|

| A | N,N-bis(2-chloroethyl)-1,2-diphenylethylamine and Methylamine | Cyclization / N-Alkylation | nih.gov |

| B | 1,2-Diphenylethylamine and N-methyl-2,2'-dichlorodiethylamine | Cyclization / N-Alkylation | nih.gov |

The 1-(1,2-diphenylethyl) moiety contains a chiral center at the carbon atom attached to both a phenyl group and the piperazine nitrogen. Consequently, this compound exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for pharmacological studies, as biological activity often resides in a single enantiomer.

Classical chemical resolution is a well-established technique for separating enantiomers. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties. For a closely related analog, 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, resolution has been successfully achieved using (+)- or (-)-2'-nitrotartranilic acid. nih.gov The separated diastereomers are then treated with a base to liberate the pure enantiomers.

Modern chromatographic methods offer a powerful alternative for chiral separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) allows for the direct separation of enantiomers. nih.govmdpi.com Commercially available chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak IA), can effectively resolve racemic mixtures of piperazine and other heterocyclic compounds. nih.govmdpi.commdpi.com

Alkylation strategies are fundamental to the synthesis of this compound, particularly when starting from the N-(1,2-diphenylethyl)piperazine intermediate. nih.gov This secondary amine can be directly methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in a nucleophilic substitution reaction.

However, controlling the degree of alkylation in piperazine can be challenging, with the potential for undesired di-alkylation or the formation of quaternary ammonium (B1175870) salts. researchgate.net To achieve selective mono-alkylation, one nitrogen atom can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The unprotected nitrogen is then alkylated, followed by the removal of the protecting group. researchgate.net

Reductive alkylation (or reductive amination) offers a more controlled and efficient alternative. This method involves reacting a secondary amine, such as N-(1,2-diphenylethyl)piperazine, with an aldehyde or ketone—in this case, formaldehyde (B43269)—to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the tertiary amine. researchgate.net This approach avoids the harsh reagents and potential side reactions associated with direct alkylation. Advanced, metal-free catalytic systems have also been developed that use alcohols as alkylating agents in a reductive amination cascade, offering a mild and atom-economical route. organic-chemistry.org

| Strategy | Description | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| Direct Alkylation | Reaction of N-(1,2-diphenylethyl)piperazine with a methylating agent (e.g., CH₃I). | Simple, one-step process. | Over-alkylation, formation of quaternary salts. | nih.gov |

| Protected Alkylation | Use of a protecting group (e.g., Boc) to ensure mono-alkylation. | High selectivity for mono-alkylation. | Requires additional protection/deprotection steps. | researchgate.net |

| Reductive Alkylation | Reaction with formaldehyde and a reducing agent. | High selectivity, mild conditions, avoids quaternary salt formation. | Requires careful control of stoichiometry and pH. | researchgate.netorganic-chemistry.org |

Diazonium coupling is a synthetic method primarily used for the derivatization of piperazine compounds rather than the synthesis of the core this compound structure. This reaction involves coupling an aryldiazonium salt with an electron-rich coupling partner. globalresearchonline.net In this context, a pre-formed piperazine derivative, such as 1-methylpiperazine, can react with a diazonium salt to afford a triazene (B1217601) derivative. researchgate.net This method is valuable for preparing structural analogs where an arylazo moiety is attached to the piperazine ring, which can be useful in developing compounds for various research applications. researchgate.net

Aromatic nucleophilic substitution (SNAr) is another key reaction for synthesizing N-arylpiperazine derivatives, which are structural analogs of the title compound. mdpi.com This method involves the reaction of a piperazine with an electron-deficient aromatic ring, typically activated by electron-withdrawing groups, leading to the substitution of a leaving group (such as a halide) on the aromatic ring. mdpi.com

Development of Novel Synthetic Routes and Catalytic Systems

Modern synthetic chemistry continually seeks to develop more efficient, cost-effective, and environmentally benign pathways. For piperazine synthesis, this includes the exploration of novel catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds and are widely used in the synthesis of N-aryl piperazine derivatives. mdpi.com These methods allow for the coupling of piperazines with aryl halides or triflates under relatively mild conditions.

The development of catalytic processes for the synthesis of the piperazine ring itself is also an active area of research. researchgate.net These methods often involve the cyclization of amino alcohols or ethyleneamines over various metal-based catalysts, aiming for high selectivity and yield. researchgate.net

Furthermore, the concept of continuous flow chemistry is being applied to multistep syntheses to improve efficiency, safety, and scalability. researchgate.netsyrris.jp In a flow system, reagents are pumped through reactors containing immobilized catalysts or reagents, allowing for precise control over reaction parameters and minimizing the need for manual purification of intermediates. syrris.jp Such systems represent a paradigm shift in the synthesis of complex molecules, including piperazine-containing active pharmaceutical ingredients.

Preparation of Structural Analogs and Derivatives for Research

The synthesis of structural analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. Synthetic methodologies allow for systematic modifications at several positions of the molecule.

Key modifications include:

Variation of the N-4 substituent: The methyl group on the piperazine ring can be replaced with a wide range of other alkyl, cycloalkyl, or aryl groups. This is typically achieved by using different primary amines in the initial cyclization reaction or by alkylating the N-(1,2-diphenylethyl)piperazine intermediate with various alkyl halides. nih.govnih.gov

Substitution on the phenyl rings: Substituents such as hydroxyl, methoxy, or halogen groups can be introduced onto one or both of the phenyl rings of the diphenylethyl moiety. nih.gov This is often accomplished by starting with appropriately substituted precursors of 1,2-diphenylethylamine.

Modification of the diphenylmethyl moiety: The 1,2-diphenylethyl group can be replaced with other bulky lipophilic groups. For example, analogs based on a 1-bis(4-fluorophenyl)methyl scaffold have been synthesized for various research purposes, including the development of anticancer agents. sigmaaldrich.comossila.comresearchgate.net

| Modification Site | Example of Analog/Derivative | Synthetic Approach | Reference |

|---|---|---|---|

| N-4 Position | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine | Alkylation of N-(1,2-diphenylethyl)piperazine with cyclohexyl bromide | nih.gov |

| Phenyl Rings | 1-Cycloalkyl-4-[1-(m-hydroxyphenyl)-2-phenylethyl]piperazine | Use of a starting material with a substituted phenyl ring | nih.gov |

| Diphenylethyl Moiety | 1-Bis(4-fluorophenyl)methyl piperazine derivatives | Nucleophilic substitution using 1-bis(4-fluorophenyl)methyl piperazine | sigmaaldrich.comossila.com |

| Piperazine Ring | 1-Methyl-4-[2-aryl-1-diazenyl]piperazines | Diazonium coupling with 1-methylpiperazine | researchgate.net |

Design Principles for Analog Library Generation

The generation of analog libraries for this compound is guided by established medicinal chemistry principles aimed at exploring and optimizing biological activity. The core structure consists of a 1,2-diphenylethyl moiety, which provides a key hydrophobic scaffold, and a 4-methylpiperazine group, which can influence polarity, basicity, and receptor interactions.

Key design principles for generating analogs include:

Modification of the Diphenylethyl Scaffold: Alterations to the phenyl rings of the 1,2-diphenylethyl group can be explored. This includes the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) to probe electronic and steric effects on target binding.

Variation of the Piperazine Substituent: The methyl group on the piperazine nitrogen is a primary point for modification. Replacing it with other alkyl chains of varying lengths, branched alkyl groups, or cyclic systems can modulate lipophilicity and steric bulk. Introducing functional groups such as hydroxyl or carbonyl moieties can alter polarity and hydrogen bonding capacity.

Stereochemical Exploration: The chiral center at the carbon atom connecting the diphenylethyl group to the piperazine ring is a critical determinant of biological activity. The synthesis and evaluation of individual enantiomers are crucial to identify the more potent stereoisomer, as biological targets are often stereoselective. For instance, studies on related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have shown that the (S)-enantiomer can exhibit significantly higher potency for certain biological activities. nih.gov

Scaffold Hopping and Bioisosteric Replacement: More advanced design strategies involve replacing the piperazine ring with other heterocyclic systems (e.g., piperidine (B6355638), morpholine) to explore different spatial arrangements and physicochemical properties. Similarly, the diphenylethyl moiety could be replaced with other bulky hydrophobic groups to assess the importance of this specific scaffold.

These design principles allow for the systematic exploration of the chemical space around the parent compound, facilitating the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Parallel Synthesis and High-Throughput Chemistry Applications

To efficiently generate the designed analog libraries, parallel synthesis and high-throughput chemistry techniques are employed. mdpi.com These approaches enable the rapid synthesis of a large number of compounds, accelerating the drug discovery process. mdpi.com For the synthesis of this compound analogs, a common strategy involves the reaction of a common intermediate with a diverse set of building blocks.

A representative parallel synthesis workflow could involve:

Synthesis of a Key Intermediate: A common precursor, such as N-(1,2-diphenylethyl)piperazine, can be synthesized in bulk. nih.gov This intermediate possesses a reactive secondary amine that can be functionalized.

Parallel Alkylation or Acylation: The N-(1,2-diphenylethyl)piperazine intermediate can be distributed into an array of reaction vessels. Each vessel would then contain a different alkylating or acylating agent, allowing for the introduction of diverse substituents at the N-4 position of the piperazine ring.

Automated Purification and Analysis: High-throughput purification techniques, such as mass-directed automated preparative HPLC, are used to isolate the desired products in high purity. Subsequent analysis by LC-MS confirms the identity and purity of each compound in the library.

This parallel approach significantly increases the efficiency of library generation compared to traditional sequential synthesis.

Isotopic Labeling Strategies for Research Applications (e.g., Radioligand Synthesis)

Isotopic labeling of this compound and its analogs is essential for various research applications, particularly in pharmacology and molecular imaging. The introduction of a radioactive isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), or a stable isotope like Deuterium (²H), enables detailed in vitro and in vivo studies.

Radiolabeled versions of these compounds, known as radioligands, are invaluable for:

Receptor Binding Assays: To determine the affinity and selectivity of the compounds for their biological targets.

Autoradiography: To visualize the distribution of target receptors in tissue sections.

Positron Emission Tomography (PET) Imaging: To non-invasively study the distribution and density of target receptors in living subjects, including humans. researchgate.net

A common strategy for radiolabeling with ¹¹C involves the methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. For this compound, the precursor would be N-(1,2-diphenylethyl)piperazine. The reaction scheme would be as follows:

N-(1,2-diphenylethyl)piperazine + [¹¹C]CH₃I → 1-(1,2-Diphenylethyl)-4-[¹¹C]methylpiperazine

This reaction is typically carried out under basic conditions and needs to be rapid due to the short half-life of ¹¹C (approximately 20.4 minutes). Automated synthesis modules are often used to perform the radiosynthesis and purification efficiently and safely. rsc.org

For labeling with ¹⁸F (half-life of approximately 109.8 minutes), a common approach is nucleophilic substitution with [¹⁸F]fluoride. This would require the synthesis of a precursor with a suitable leaving group (e.g., a tosylate or mesylate) on an alkyl chain attached to the piperazine nitrogen.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores within the 1-(1,2-Diphenylethyl)-4-methylpiperazine Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features are generally understood to consist of:

Two Aromatic Rings: The two phenyl groups are critical hydrophobic features that engage in van der Waals and π-π stacking interactions with aromatic residues within the target receptor's binding pocket. Their relative orientation is crucial for proper binding.

A Basic Nitrogen Atom: The nitrogen atom within the piperazine (B1678402) ring, specifically the one not attached to the diphenylethyl moiety, is typically protonated at physiological pH. This creates a cationic center that can form a key ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate) in the receptor.

A Hydrophobic Ethyl Linker: The ethyl group connecting the diphenyl moiety to the piperazine ring provides a specific spatial arrangement and conformational flexibility, ensuring the correct positioning of the aromatic rings and the basic nitrogen for optimal receptor interaction.

The piperazine ring itself is a common motif in pharmacologically active compounds, often designated as a "privileged structure" due to its ability to interact with various biological targets. pharmacophorejournal.com It provides a rigid structure with a high polar surface area and multiple hydrogen bond acceptors. researchgate.net

Impact of Substituent Modifications on In Vitro and Preclinical In Vivo Biological Activity

Modifying the substituents on the this compound scaffold has profound effects on its biological activity. These modifications are explored to enhance potency, selectivity, and pharmacokinetic properties.

The electronic properties and lipophilicity of substituents, particularly on the phenyl rings, significantly influence ligand-receptor interactions.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl rings alters the electron distribution of the molecule. mdpi.com For instance, placing a phenolic hydroxyl group on one of the phenyl rings can introduce a new hydrogen bonding point, potentially increasing affinity and potency. Studies on related 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines found that the most active compounds possessed a meta-hydroxyl group on the 2-phenyl group. nih.gov This suggests that the electronic nature of the substituent can facilitate stronger interactions with key residues in the receptor. mdpi.com

Lipophilicity: Lipophilicity (the ability of a compound to dissolve in fats or lipids) is a critical factor for membrane permeability and receptor binding. Modifications that increase lipophilicity, such as adding alkyl or halogen groups to the phenyl rings, can enhance hydrophobic interactions with the target. However, there is often an optimal range for lipophilicity, as excessive lipophilicity can lead to poor solubility and non-specific binding. QSAR models for piperazine derivatives have shown that descriptors related to aqueous solubility (Log S) are significantly correlated with biological activity. mdpi.com

The table below illustrates the impact of phenyl ring substitutions on the analgesic activity of related 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazine derivatives.

| Compound | R (Substituent on 2-phenyl) | Analgesic Activity (ED₅₀, mg/kg, s.c. in mice) |

| 4a | H | 12.0 |

| 5a | 3-OH | 0.25 |

| 4b | H | 10.0 |

| 5b | 3-OH | 0.43 |

| 4c | H | 8.5 |

| 5c | 3-OH | 0.37 |

| Morphine | - | 0.95 |

*Data derived from studies on 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines. nih.gov

The size, shape, and conformational flexibility of the molecule are critical determinants of its biological activity.

Steric Effects: The bulk and spatial arrangement of substituents can either promote or hinder the binding of the molecule to its target. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, varying the substituent on the N1 position of the piperazine ring from small alkyl groups to bulkier cycloalkyl groups significantly altered analgesic potency. nih.gov The most active compounds in this series were the cyclohexyl, cyclopentyl, and cycloheptyl derivatives, suggesting an optimal size and shape for the N1-substituent to fit into a specific hydrophobic pocket of the receptor. nih.gov

Stereochemical Influences on Pharmacological Profile and Selectivity

The 1-(1,2-diphenylethyl) moiety contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers ((R) and (S) isomers). It is a well-established principle that enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and even toxicities. google.comresearchgate.net

In studies of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, a clear stereochemical preference was observed for analgesic activity. nih.gov

The (S)-(+) enantiomers consistently showed stronger analgesic activity than their corresponding (R)-(-) enantiomers. The most potent compound from this series, an (S)-(+) enantiomer, was 105 times more potent than morphine. nih.gov

Conversely, the (R)-(-) enantiomers of some derivatives displayed narcotic antagonist activity, a pharmacological effect not observed with the (S)-(+) enantiomers. nih.gov

This stark difference highlights that the two enantiomers interact differently with the opioid receptor. The (S) configuration appears to be optimal for agonist activity, while the (R) configuration can lead to antagonist properties in certain analogs. This enantioselectivity is crucial for drug development, as using a single, more active enantiomer (a eutomer) can provide a better therapeutic effect and reduce potential side effects from the less active or differently acting enantiomer (the distomer). nih.govnih.gov

The following table summarizes the differential activity of enantiomers in a related series of analgesic compounds.

| Compound | Enantiomer | Analgesic Activity (ED₅₀, mg/kg, s.c. in mice) | Narcotic Antagonist Activity (AD₅₀, mg/kg, s.c. in mice) |

| 16 | (S)-(+) | 0.20 | >30 |

| (R)-(-) | 1.8 | 1.2 | |

| 18 | (S)-(+) | 0.13 | >30 |

| (R)-(-) | 0.85 | 0.90 |

*Data derived from studies on 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity)—to predict the activity of new, unsynthesized compounds. jocpr.com

For piperazine and piperidine (B6355638) derivatives, QSAR models have been successfully developed to predict various biological activities. nih.govnih.gov A typical QSAR model takes the form of a linear or non-linear equation:

Activity = f(descriptor1, descriptor2, ...)

Statistically significant QSAR models can reveal which properties are most important for activity. nih.gov For example, a QSAR study on piperazine derivatives acting as mTORC1 inhibitors found that activity was significantly correlated with descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and aqueous solubility (Log S). mdpi.com Such models are invaluable for guiding the design of new analogs with potentially improved potency by optimizing these key physicochemical properties. jocpr.com

Chemoinformatic Approaches to SAR Analysis and Scaffold Prioritization

Chemoinformatics employs computational methods to analyze and organize chemical data, aiding in the drug discovery process. Beyond QSAR, various chemoinformatic tools are used to analyze the SAR of scaffolds like this compound.

Pharmacophore-Based Virtual Screening: Once a key pharmacophore is identified (as in section 3.1), it can be used as a 3D query to search large databases of chemical compounds. This process, known as virtual screening, can rapidly identify new and structurally diverse molecules that possess the necessary features for biological activity, prioritizing them for synthesis and testing.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Docking studies can help visualize and rationalize the observed SAR. For instance, docking can show why a bulky substituent reduces activity by causing a steric clash with the receptor, or how a hydroxyl group increases potency by forming a specific hydrogen bond.

Scaffold Hopping: Chemoinformatic methods can be used to identify new core structures (scaffolds) that maintain the essential pharmacophoric features of the original molecule but have different underlying chemical frameworks. This can lead to the discovery of novel compound classes with improved properties, such as better metabolic stability or fewer off-target effects.

These computational approaches streamline the drug design cycle by focusing laboratory efforts on compounds with the highest probability of success.

Preclinical Pharmacological Characterization

In Vitro Receptor Binding and Selectivity Profiling

The in vitro characterization of 1-(1,2-diphenylethyl)piperazine (B3064160) derivatives has revealed significant interactions with multiple receptor systems, particularly G-protein coupled receptors and neurotransmitter transporters.

G-Protein Coupled Receptor (GPCR) Affinity and Functional Assays

Research into 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has primarily focused on their potent effects on opioid receptors, a major family of GPCRs. Studies initiated in the 1970s identified these compounds as a novel series of analgesics with strong narcotic agonist and, in some cases, antagonist properties. nih.govnih.gov

Investigations into various substitutions at the 1-position of the piperazine (B1678402) ring have established clear structure-activity relationships. Both racemates and pure enantiomers of these derivatives demonstrate high affinity for opioid receptors. nih.gov The analgesic activity is highly stereoselective, with the S-(+) enantiomers generally showing significantly stronger analgesic effects than their corresponding R-(-) enantiomers. nih.gov For example, the S-(+) enantiomer of one derivative was found to be 105 times more potent than morphine in analgesic activity. nih.gov Conversely, narcotic antagonist activity was observed in the R-(-) enantiomers of certain derivatives, which did not exhibit agonist effects. nih.gov This suggests that the stereochemistry at the 1-phenylethyl position is a critical determinant of the functional activity at opioid receptors.

| Compound Structure | Stereochemistry | Observed Activity | Potency Comparison |

|---|---|---|---|

| 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | S-(+) | Analgesic (Agonist) | Up to 105x Morphine |

| 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | R-(-) | Narcotic Antagonist | Comparable to Pentazocine |

This interactive table summarizes the general findings on the stereoselective opioid receptor activity for the broader class of compounds related to 1-(1,2-Diphenylethyl)-4-methylpiperazine, as detailed in the cited research. nih.gov

Ligand-Gated and Voltage-Gated Ion Channel Modulation

The 1,2-diphenylethylamine (B1359920) moiety, which forms the core of this compound class, has been studied for its interaction with ligand-gated ion channels, specifically the NMDA receptor. Enantiomers of the structurally related compound 1-(1,2-diphenylethyl)piperidine were synthesized and tested as inhibitors of [3H]MK-801 binding to the NMDA receptor channel. researchgate.net These studies revealed stereospecific binding to the NMDA channel, indicating that compounds containing the 1,2-diphenylethyl scaffold can modulate this ion channel. researchgate.net

Furthermore, broader studies on N-(1,2-diphenylethyl)piperazines have aimed to reduce off-target ion channel activity while optimizing for other targets, suggesting that interaction with various ion channels is a known characteristic of this structural class. nih.gov

Neurotransmitter Transporter Interaction Studies (e.g., Reuptake Inhibition)

A series of N-(1,2-diphenylethyl)piperazines has been identified as a novel class of dual inhibitors of serotonin (B10506) (SERT) and noradrenaline (norepinephrine) transporters (NET). nih.gov Structure-activity relationship studies within this series demonstrated that appropriate substitution on the phenyl rings could yield potent dual reuptake inhibitors, with some compounds showing in vitro profiles comparable to the established dual inhibitor duloxetine. nih.govnih.gov This suggests a significant potential for interaction with monoamine transporter systems.

| Compound Class | Target Transporters | Observed Effect |

|---|---|---|

| N-(1,2-diphenylethyl)piperazines | Serotonin (SERT), Noradrenaline (NET) | Dual Reuptake Inhibition |

This table outlines the identified activity of the N-(1,2-diphenylethyl)piperazine class at key neurotransmitter transporters. nih.govnih.gov

Sigma Receptor and Histamine (B1213489) Receptor Binding

Cellular Assays and Functional Characterization

Agonist, Antagonist, and Allosteric Modulatory Activity

Functional assays confirm the dual agonist and antagonist profiles of the 1-substituted 4-(1,2-diphenylethyl)piperazine class at opioid receptors. As noted, the S-(+) enantiomers consistently demonstrate potent agonist activity, leading to strong analgesic effects in preclinical models. nih.gov In contrast, certain R-(-) enantiomers act as narcotic antagonists. nih.gov This stereospecific functional activity highlights the specific and distinct ways these molecules can interact with and modulate GPCR function, acting as either activators or blockers of the receptor's signaling pathway.

Second Messenger Pathway and Intracellular Signaling Investigations

Preclinical investigations into the specific effects of this compound on second messenger pathways and intracellular signaling are not extensively detailed in publicly available scientific literature. However, studies on structurally related piperazine compounds provide some context. For instance, research on certain fluorinated derivatives of MT-45, a compound also featuring a 1,2-diphenylethylpiperazine core, has demonstrated effects on cyclic adenosine (B11128) monophosphate (cAMP) levels. These derivatives were found to inhibit cAMP accumulation, a key second messenger involved in numerous cellular processes. This suggests that compounds within this chemical class have the potential to modulate intracellular signaling cascades that are dependent on adenylyl cyclase activity.

Furthermore, the same studies explored the recruitment of β-arrestin2, another critical component of intracellular signaling that can mediate both receptor desensitization and independent signaling pathways. The findings indicated that while some derivatives were potent in reducing cAMP levels, they were less effective at recruiting β-arrestin2. This biased agonism, where a compound preferentially activates one signaling pathway over another, is a significant area of investigation in modern pharmacology. However, it is crucial to note that these findings pertain to related compounds, and specific data for this compound is not currently available.

Cell-Based Enzyme Activity Measurements (e.g., MAO-B Inhibition)

The potential for this compound to inhibit monoamine oxidase B (MAO-B) has been a subject of interest, given that the piperazine moiety is a common feature in many known MAO-B inhibitors. MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.

It is hypothesized that the nitrogen atoms of the piperazine ring may play a crucial role in the binding of these inhibitors to the active site of the MAO-B enzyme. However, without specific cell-based enzyme activity measurements for this compound, its profile as a MAO-B inhibitor remains speculative.

Enzyme Inhibition and Activation Studies in Preclinical Contexts

Beyond MAO-B, comprehensive preclinical studies on the broader enzyme inhibition and activation profile of this compound are not readily found in the existing scientific literature. Such studies are critical in drug discovery to understand a compound's potential for off-target effects and drug-drug interactions. Typically, these investigations would involve screening the compound against a panel of enzymes, including various cytochrome P450 (CYP) isoforms, kinases, and other pharmacologically relevant enzymes. The absence of such data for this compound limits a thorough understanding of its pharmacological specificity.

In Vitro Preclinical ADME Screening

The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of a compound are fundamental to assessing its potential as a drug candidate. For this compound, specific preclinical data in these areas are not widely published. The following sections outline the standard assays used in preclinical screening and the type of information they would provide, although specific data for the compound of interest is not available.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (Preclinical Species)

Metabolic stability assays using liver microsomes and hepatocytes are standard in vitro methods to predict the in vivo metabolic clearance of a compound. These assays expose the compound to the primary metabolic enzymes found in the liver of preclinical species (such as rats, mice, and dogs) as well as humans. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life. This information is crucial for predicting how long the compound will remain in the body and for anticipating potential metabolic liabilities. Currently, there is no published data on the metabolic stability of this compound in either hepatic microsomes or hepatocytes from any preclinical species.

Plasma Protein Binding Characteristics (Preclinical Species)

The extent to which a compound binds to plasma proteins, primarily albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and interact with its target. Plasma protein binding is typically assessed using methods like equilibrium dialysis or ultrafiltration. Data on the plasma protein binding of this compound in preclinical species has not been reported in the available literature.

Permeability Assays (e.g., Caco-2, MDCK Models)

To predict the oral absorption of a compound, in vitro permeability assays are commonly employed. The Caco-2 cell line, derived from human colorectal adenocarcinoma, and the Madin-Darby Canine Kidney (MDCK) cell line are two of the most widely used models. These cells form a monolayer with tight junctions that mimics the intestinal epithelial barrier.

The apparent permeability coefficient (Papp) of a compound is measured by its transport across this cell monolayer. A high Papp value is generally indicative of good intestinal permeability and potential for oral absorption. These assays can also identify whether a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption. There is no specific data available from Caco-2 or MDCK permeability assays for this compound.

In Vivo Pharmacodynamic Investigations in Preclinical Animal Models

The in vivo pharmacodynamic properties of this compound, also known as MT-45, have been characterized in preclinical animal models to understand its physiological and behavioral effects. These studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic or toxicological outcomes.

Target Engagement and Receptor Occupancy Studies in Animal Brain/Tissues

Direct in vivo receptor occupancy studies for this compound in the brain or other tissues of animal models have not been extensively reported in publicly available scientific literature. Receptor occupancy studies are critical for establishing a clear relationship between the dose of a compound, the extent of its binding to its molecular target in a living organism, and the resulting pharmacological effect.

However, indirect evidence from in vivo studies strongly supports the engagement of opioid receptors by MT-45. The pharmacological effects of MT-45 in animal models, including its analgesic and motor effects, are effectively prevented by the administration of naloxone, a non-selective opioid receptor antagonist. osti.gov This antagonism indicates that the observed in vivo effects of MT-45 are mediated through its interaction with opioid receptors. In vitro studies have further specified that MT-45 is a potent and selective agonist at the mu (µ)-opioid receptor. osti.gov While this provides a strong indication of the compound's primary molecular target, the absence of in vivo receptor occupancy data means that the specific dose-dependent relationship between MT-45 concentration in the central nervous system and the degree of mu-opioid receptor binding remains to be fully elucidated.

Functional Readouts in Specific Animal Models Relevant to Target Validation

The in vivo functional effects of this compound have been investigated in CD-1 male mice, providing insights into its opioid-like activity. These studies have focused on a range of behavioral and physiological responses, including antinociception, motor function, and sensorimotor responses. osti.gov

The analgesic properties of MT-45 have been demonstrated in models of both thermal and mechanical pain. The compound produced a dose-dependent increase in the pain threshold in response to both types of stimuli.

Thermal Antinociception: In the hot plate test, administration of MT-45 resulted in a significant increase in the latency to a nociceptive response (e.g., paw licking or jumping).

Mechanical Antinociception: In tests assessing the response to mechanical stimuli, MT-45 also demonstrated a clear antinociceptive effect.

The analgesic effects of MT-45 were found to be comparable in potency to morphine in some studies. nih.gov

The administration of MT-45 in mice led to a variety of dose-dependent effects on motor activity and sensorimotor responses.

Tail Elevation (Straub Tail): At very low doses, MT-45 induced tail elevation, a characteristic response for opioid agonists in rodents. osti.gov

Motor Performance: At higher doses, the compound was shown to modulate motor performance and could induce muscle rigidity. osti.gov

Sensorimotor Responses: A decrease in visual and tactile sensorimotor responses was observed with increasing doses of MT-45. osti.gov

The table below summarizes the key in vivo functional readouts observed in preclinical studies with this compound.

| Functional Readout | Animal Model | Observed Effect | Dose-Dependency | Naloxone Reversibility | Reference |

| Thermal Antinociception | CD-1 Male Mice | Increased pain threshold | Dose-dependent increase | Yes | osti.gov |

| Mechanical Antinociception | CD-1 Male Mice | Increased pain threshold | Dose-dependent increase | Yes | osti.gov |

| Tail Elevation | CD-1 Male Mice | Induction of Straub tail | Observed at low doses | Yes | osti.gov |

| Motor Performance | CD-1 Male Mice | Modulation of motor activity, muscle rigidity at high doses | Dose-dependent effects | Yes | osti.gov |

| Sensorimotor Responses | CD-1 Male Mice | Decreased visual and tactile responses | Dose-dependent decrease | Yes | osti.gov |

These findings from in vivo animal models confirm that this compound exhibits a pharmacological profile consistent with that of a potent mu-opioid receptor agonist, producing significant effects on nociception, motor function, and sensory responses.

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

No studies detailing the oral bioavailability or pharmacokinetic parameters of 1-(1,2-Diphenylethyl)-4-methylpiperazine following various routes of administration in any animal model have been published.

There is no available information on the tissue distribution, penetration into specific organs or tissues, or potential for accumulation of this compound in preclinical animal models.

The routes of elimination, whether through renal or fecal pathways, and the clearance rate of this compound from the body in any preclinical species have not been characterized.

Metabolite Identification and Characterization

No in vitro studies utilizing liver microsomes, hepatocytes, or recombinant cytochrome P450 enzymes to elucidate the metabolic pathways of this compound have been reported.

There are no published in vivo studies that have identified or profiled the metabolites of this compound in the plasma, urine, feces, or tissues of any animal model.

Due to a lack of specific scientific data on the preclinical pharmacokinetics and metabolism of the chemical compound “this compound” in the provided search results, a detailed and accurate article adhering to the requested outline cannot be generated at this time.

The initial literature search did not yield specific studies detailing the in vivo metabolic pathways, the characterization of active and inactive metabolites, or the development of pharmacokinetic models and simulations for this compound in preclinical animal populations.

General information on the metabolism of other piperazine-containing compounds and broad concepts in preclinical pharmacokinetic modeling are available. However, in adherence to the strict instructions to focus solely on "this compound" and to provide detailed, scientifically accurate research findings for this specific molecule, the generation of the requested article is not possible without fabricating information, which would violate the core principles of accuracy and reliability.

Further research and publication of studies specifically investigating the pharmacokinetic and metabolic profile of this compound are required to provide the information necessary to construct the requested article.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This approach is crucial for predicting the binding affinity and mode of action of potential drug candidates.

For 1-(1,2-Diphenylethyl)-4-methylpiperazine, which shares structural similarities with known central nervous system (CNS) active agents, docking studies are essential to predict its interaction with various receptors, such as serotonergic or adrenergic receptors. nih.govrsc.org The process involves generating a 3D model of the ligand and docking it into the known crystal structure of a target protein. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy or a docking score, where a more negative value typically indicates a stronger interaction.

| Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin (B10506) 5-HT2A Receptor | -9.5 | Asp155, Phe339, Trp336 |

| Alpha-1A Adrenergic Receptor | -8.8 | Asp106, Ser192, Phe193 |

| Dopamine D2 Receptor | -8.2 | Asp114, Ser193, Phe389 |

Note: The data in this table is hypothetical and serves to illustrate the potential output of molecular docking studies. The target receptors are chosen based on the pharmacological profile of similar phenylpiperazine compounds.

Following a docking simulation, a detailed analysis of the protein-ligand binding mode is performed to understand the specific molecular interactions that stabilize the complex. biosynsis.comyoutube.com These interactions are critical for ligand recognition and biological activity. The analysis identifies key amino acid residues in the receptor's binding pocket that interact with the ligand. youtube.com

For this compound, the binding mode would likely be characterized by several types of non-covalent interactions:

Hydrophobic Interactions: The two phenyl rings of the diphenylethyl moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, and phenylalanine.

π-π Stacking: The aromatic phenyl rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor.

Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, potentially interacting with donor residues like serine, threonine, or asparagine in the binding site. rsc.org

Analysis of these interactions provides a structural basis for the molecule's affinity and selectivity for a particular target. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. researchgate.netresearchgate.net The this compound scaffold can serve as a query structure or starting point for such a screening campaign.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, like this compound, to find other molecules in a database with similar 2D or 3D structural features. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target receptor. Large compound libraries are docked into the receptor's binding site, and molecules are ranked based on their predicted binding affinity (docking score). researchgate.net This method is powerful for discovering novel scaffolds that are chemically distinct from known ligands but still fit the target's binding pocket.

Through virtual screening, researchers can identify a manageable number of promising candidates from databases containing millions of compounds for subsequent experimental testing, significantly accelerating the process of lead discovery.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. muni.czcolab.ws These calculations provide fundamental insights into molecular structure, stability, and chemical reactivity by solving approximations of the Schrödinger equation.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com

EHOMO (Energy of HOMO): Related to the ionization potential, it indicates the molecule's ability to donate electrons. A higher EHOMO value corresponds to a better electron donor.

ELUMO (Energy of LUMO): Related to the electron affinity, it indicates the molecule's ability to accept electrons. A lower ELUMO value corresponds to a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comirjweb.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-systems of the phenyl rings and the nitrogen atoms of the piperazine moiety. The LUMO is likely distributed over the aromatic rings.

| Parameter | Calculated Value (eV) (Hypothetical) | Implication |

| EHOMO | -5.85 | Electron-donating capability |

| ELUMO | -0.95 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.90 | High chemical stability, low reactivity |

Note: The data in this table is hypothetical, calculated using DFT at the B3LYP/6-31G(d,p) level of theory, and illustrates typical values for a stable organic molecule.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. youtube.comlibretexts.org It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. researchgate.netchemrxiv.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These regions are susceptible to nucleophilic attack and are typically found around hydrogen atoms.

Green Regions: Represent neutral or nonpolar areas.

For this compound, an MEP map would show negative potential (red) around the two nitrogen atoms of the piperazine ring, highlighting them as primary sites for hydrogen bonding and protonation. The regions around the hydrogen atoms of the phenyl and methyl groups would exhibit positive potential (blue), while the carbon-rich aromatic surfaces would be largely neutral (green). This map provides a valuable guide to the molecule's intermolecular interaction patterns. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearcher.life By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological membrane). nih.govresearchgate.net

An MD simulation of this compound can provide insights into several key properties:

Conformational Preferences: It can reveal the most stable conformations of the molecule in solution. For example, it would confirm the preference of the piperazine ring for a stable chair conformation and explore the rotational freedom around the single bonds of the diphenylethyl side chain.

Ligand-Receptor Dynamics: When simulated as part of a protein-ligand complex, MD can reveal the stability of the binding pose predicted by docking. It can show how the ligand and protein adapt to each other and assess the persistence of key interactions, such as hydrogen bonds, over time, providing a more realistic model of the binding event. mdpi.com

| Simulation Parameter | Information Gained | Relevance |

| Root Mean Square Deviation (RMSD) | Stability of the ligand's conformation over time. | Assesses if the molecule maintains a stable structure. |

| Rotatable Bond Analysis | Flexibility of the diphenylethyl side chain. | Determines the accessible conformations for receptor binding. |

| Piperazine Ring Puckering | Analysis of chair, boat, or twist-boat conformations. | Confirms the dominant and most stable ring structure. |

| Hydrogen Bond Occupancy (in complex) | Persistence of specific hydrogen bonds with a receptor. | Validates the importance of key interactions found in docking. |

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity Parameters)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early phases of drug discovery, offering predictions on the pharmacokinetic and safety profiles of a compound before it undergoes extensive experimental testing. nih.govfrontiersin.org These computational methods utilize a compound's structure to forecast its behavior in the body, helping to identify potential liabilities and guide the design of molecules with more favorable properties. nih.govneliti.com

For this compound specifically, detailed ADMET prediction data from dedicated scholarly studies are not readily found in the reviewed literature. However, it is standard practice to evaluate a range of parameters for any potential drug candidate. These parameters are typically calculated using various computational models and software. healthinformaticsjournal.com The table below outlines the key ADMET properties that would be assessed for a compound like this compound, though specific predicted values from published research are not available.

| Parameter Category | ADMET Property | Description | Predicted Value for this compound |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human intestine. | Data not available in cited literature. |

| Caco-2 Permeability | Predicts permeability across the Caco-2 cell monolayer, an indicator of intestinal absorption. | Data not available in cited literature. | |

| Oral Bioavailability | Evaluates adherence to rules (e.g., Lipinski's Rule of Five) that predict if a compound is likely to be an orally active drug. | Data not available in cited literature. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the blood-brain barrier to act on the central nervous system. | Data not available in cited literature. |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound will bind to proteins in blood plasma. | Data not available in cited literature. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts interactions with key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can affect drug clearance and interactions. frontiersin.org | Data not available in cited literature. |

| Metabolic Stability | Estimates the compound's susceptibility to being broken down by metabolic processes. | Data not available in cited literature. | |

| Excretion | Renal Clearance | Predicts the rate at which the compound is cleared from the body by the kidneys. | Data not available in cited literature. |

| Toxicity | AMES Mutagenicity | Predicts the mutagenic potential of the compound (i.e., its ability to induce genetic mutations). healthinformaticsjournal.com | Data not available in cited literature. |

| Carcinogenicity | Predicts the potential of the compound to cause cancer. healthinformaticsjournal.com | Data not available in cited literature. | |

| hERG Inhibition | Predicts the potential for the compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity. | Data not available in cited literature. |

De Novo Drug Design Approaches Utilizing the Compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. The scaffold of this compound, which combines a diphenylethyl moiety with a methylpiperazine ring, represents a valuable starting point for such design efforts.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in various classes of therapeutic agents and its favorable characteristics, such as high solubility, chemical reactivity, and specific conformational properties. nih.gov The piperazine moiety is often used by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Its basic nitrogen atoms can form crucial salt bridges with biological targets and improve the aqueous solubility of the parent molecule.

Similarly, structures containing piperazine or piperidine (B6355638) cores are actively explored in computational and synthetic chemistry to develop new ligands for various receptors. nih.govnih.gov For instance, research into 1,4-diphenalkylpiperidines has identified this class as a promising scaffold for designing potent inhibitors of the vesicular monoamine transporter-2 (VMAT2). nih.gov Studies on other arylpiperazine derivatives have also shown their potential in targeting serotonin receptors, which are implicated in central nervous system disorders. researchgate.net

While specific de novo design studies originating from the this compound structure are not documented in the reviewed literature, its constituent parts suggest significant potential. A de novo design strategy could involve:

Scaffold Hopping: Replacing the core piperazine ring with other bioisosteric rings to explore new chemical space while retaining key binding interactions.

Fragment Growing: Using the diphenylethyl or methylpiperazine fragments as a starting point and computationally "growing" new functional groups to optimize interactions with a target's binding pocket.

Linker Modification: Altering the ethyl linker between the phenyl and piperazine rings to adjust the molecule's flexibility and the spatial orientation of the key pharmacophoric features.

The combination of the bulky, hydrophobic diphenylethyl group and the versatile, often positively charged methylpiperazine group provides a rich structural foundation for the computational design of new molecules targeting a wide array of biological receptors and enzymes.

Analytical Methodologies for Research Applications

Quantitative Analysis in Biological Matrices (e.g., Plasma, Brain Tissue from Preclinical Studies)

Quantitative bioanalysis is fundamental to preclinical research, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. For "1-(1,2-Diphenylethyl)-4-methylpiperazine," analysis in biological matrices such as plasma and brain tissue homogenates requires highly selective and sensitive methods to differentiate the analyte from endogenous components.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantifying small molecules in biological samples due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.comresearchgate.net This method is well-suited for determining the concentration of "this compound" in plasma and brain tissue from preclinical studies.

Sample Preparation: The initial step involves extracting the analyte from the complex biological matrix. Common techniques include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile is added to the sample (plasma or tissue homogenate) to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This method separates the compound based on its solubility in two immiscible liquids, which can effectively remove interferences and concentrate the analyte. uu.nl

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix, offering superior cleanup compared to PPT or LLE. researchgate.net

Chromatographic Separation: Reversed-phase chromatography is typically employed to separate the target compound from matrix components. A C18 analytical column is common, using a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). uu.nl

Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. bioanalysis-zone.comwaters.com For a related piperazine (B1678402) compound, MRM transitions were successfully used for quantification in mouse plasma and brain tissue. nih.gov

Below is an interactive table summarizing typical LC-MS/MS parameters that could be adapted for the analysis of "this compound."

| Parameter | Description | Typical Conditions |

| Sample Preparation | Method to extract analyte from matrix | Protein Precipitation or Liquid-Liquid Extraction nih.govuu.nl |

| Chromatography | Type of liquid chromatography | Reversed-Phase HPLC/UPLC nih.gov |

| Column | Stationary phase for separation | C18 analytical column uu.nl |

| Mobile Phase | Solvents used for elution | A: 0.1% Formic Acid in Water; B: Methanol or Acetonitrile uu.nl |

| Ionization Mode | Method for generating ions | Electrospray Ionization (ESI), Positive Mode bioanalysis-zone.com |

| Detection Mode | Mass spectrometry scan type | Multiple Reaction Monitoring (MRM) uu.nl |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of piperazine derivatives. unodc.org It is often chosen for its high chromatographic resolution and is widely available in analytical laboratories. rsc.org

Sample Preparation: Similar to LC-MS, sample preparation begins with an extraction step, commonly a simple solvent extraction, to isolate the compound of interest. rsc.org For GC analysis, a derivatization step may sometimes be necessary to increase the volatility and thermal stability of the analyte, although many piperazine compounds can be analyzed directly.

Chromatographic Separation: The separation is achieved using a capillary column with a specific stationary phase, such as a (50%-Phenyl)-methylpolysiloxane phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. researchgate.net

Mass Spectrometric Detection: After separation, the analyte is ionized, typically by electron ionization (EI), which creates predictable fragmentation patterns. These patterns serve as a "fingerprint" for identifying the compound. researchgate.net For quantitative analysis, selected ion monitoring (SIM) or MRM mode can be used to enhance sensitivity and selectivity. scholars.direct GC-MS methods have been successfully validated for the simultaneous quantification of piperazine drugs of abuse in plasma and urine. scholars.direct

| Parameter | Description | Typical Conditions |

| Sample Preparation | Method to extract analyte from matrix | Liquid-Liquid Extraction rsc.org |

| Derivatization | Chemical modification for volatility | Often not required, but can be used |

| Chromatography | Type of gas chromatography | Capillary GC researchgate.net |

| Column | Stationary phase for separation | DB-17 or similar mid-polarity column researchgate.net |

| Carrier Gas | Gas to move analyte through the column | Helium researchgate.net |

| Ionization Mode | Method for generating ions | Electron Ionization (EI) |

| Detection Mode | Mass spectrometry scan type | Full Scan for identification, SIM/MRM for quantification scholars.direct |

While mass spectrometry detectors offer the highest selectivity and sensitivity, High-Performance Liquid Chromatography (HPLC) coupled with other detectors, such as Diode-Array Detectors (DAD) or Ultraviolet (UV) detectors, can also be used for quantification. semanticscholar.orgdntb.gov.ua These methods are generally less sensitive than MS-based assays but can be suitable for applications where higher concentrations are expected.

The chromatographic separation principles are similar to those used in LC-MS. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common choice. nih.gov Detection by UV or DAD relies on the analyte possessing a chromophore that absorbs light at a specific wavelength. nih.gov Method validation would assess parameters like selectivity, precision, accuracy, and linearity to ensure reliable results. semanticscholar.orgnih.gov

Stereoisomer Separation and Quantification Techniques

"this compound" contains a chiral center, meaning it exists as two enantiomers. These stereoisomers can have different pharmacological and toxicological properties. nih.gov Therefore, developing analytical methods to separate and quantify the individual enantiomers is critical. nih.gov

Direct Chiral Chromatography: The most common approach is the use of a Chiral Stationary Phase (CSP) in either HPLC or GC. nih.govresearchgate.net

Chiral HPLC: This involves using columns packed with a chiral selector, such as those based on cellulose (B213188) or amylose (B160209) derivatives. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Chiral GC: Chiral separation can also be achieved in GC using columns coated with a chiral selector, often a cyclodextrin derivative. nih.gov

Indirect Chiral Separation: An alternative method involves derivatizing the racemic mixture with a chiral derivatizing agent. This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column (e.g., a C18 column). nih.gov

Research on the closely related compound 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) involved resolving the racemate into its optical isomers to study their individual activities, highlighting the importance of stereospecific analysis in this chemical class. nih.gov The (S)-enantiomer was found to possess most of the opioid activity. wikipedia.org

Metabolite Quantitation and Profiling in Preclinical Samples

Understanding the biotransformation of a drug candidate is essential for interpreting preclinical data and predicting its metabolic fate in humans. wuxiapptec.com Metabolite profiling studies identify the chemical structures of metabolites, while quantitation determines their concentration in various biological samples. bioivt.com

High-resolution mass spectrometry, particularly UPLC coupled with Quadrupole Time-of-Flight (QTOF) MS, is the primary tool for these studies. nih.gov Samples from in vitro systems (like liver microsomes or S9 fractions) and in vivo preclinical studies (plasma, urine, feces) are analyzed to identify and characterize potential metabolites. nih.gov

For piperazine-based compounds, common metabolic pathways include:

N-oxidation

Hydroxylation

N-dealkylation nih.gov

For the related compound MT-45, a key metabolite has been identified as 1,2-diphenylethylpiperazine, formed via N-dealkylation of the cyclohexyl group. wikipedia.orgnih.gov This metabolite was also found to have its own pharmacological activity. nih.gov Such information is crucial for a complete understanding of the compound's effects. The identification of metabolites is based on comparing the mass fragmentation patterns of the parent drug and its biotransformation products. nih.gov

Microdialysis and Bioanalytical Techniques for In Vivo Sampling in Research Models

In vivo microdialysis is a powerful technique for continuous sampling of the extracellular fluid in specific tissues of living, freely moving animals, most notably the brain. nih.govnih.gov This method allows for the measurement of unbound concentrations of a drug and its metabolites at the site of action.

The technique involves implanting a small microdialysis probe, which has a semipermeable membrane at its tip, into the target tissue (e.g., a specific brain region). nih.gov The probe is perfused with a physiological solution at a slow, constant rate. Small molecules, such as "this compound," diffuse from the extracellular fluid across the membrane and into the perfusion fluid (the dialysate) according to their concentration gradient. nih.gov The collected dialysate can then be analyzed, typically using a highly sensitive technique like LC-MS/MS, to determine the concentration of the analyte over time.

Microdialysis can also be used in a "reverse dialysis" mode to deliver a substance directly into a specific tissue, which is useful for studying local pharmacological effects. nih.gov This technique provides invaluable data for correlating drug concentrations in the brain with observed pharmacological responses in preclinical research.

Research Applications and Future Directions

A Tool for Unraveling Biological Targets

The primary utility of 1-(1,2-Diphenylethyl)-4-methylpiperazine and its analogs in pharmacological research lies in their interaction with opioid receptors. Studies have demonstrated that these compounds possess potent analgesic properties, suggesting their action as opioid receptor agonists. This makes them valuable tools for validating the role of opioid receptors in pain modulation and other physiological processes.

Research has shown that the stereochemistry of these compounds plays a crucial role in their interaction with opioid receptors. For instance, the S(+) enantiomer of the 1-cyclohexyl analog of 1-(1,2-diphenylethyl)piperazine (B3064160) has been found to be as potent as morphine and to possess high affinity for all types of opioid receptors, with a particular preference for delta and kappa receptors. nih.gov This stereoselectivity allows researchers to probe the specific functions of different opioid receptor subtypes. By comparing the effects of different enantiomers, scientists can validate the involvement of specific receptors in a given biological response.

Furthermore, the fluorinated derivative of the related compound MT-45, 2F-MT-45, has been shown to be a potent µ-opioid receptor agonist. nih.gov The study of such derivatives helps in understanding the structure-activity relationships at the µ-opioid receptor and can be used to validate this receptor as a target for new analgesic drugs. The activity of these compounds at opioid receptors provides a clear mechanism for their analgesic effects and establishes them as useful pharmacological tools for studying the opioid system.

Illuminating the Brain: Advanced Probes and Imaging Agents

The development of advanced probes and imaging agents, such as Positron Emission Tomography (PET) ligands, is crucial for preclinical research, allowing for the non-invasive study of biological processes in living organisms. The piperazine (B1678402) scaffold is a common feature in many CNS-active drugs and imaging agents due to its favorable physicochemical properties that often allow for crossing the blood-brain barrier. researchgate.net

While there is no direct evidence of this compound itself being developed as a PET ligand, the broader class of piperazine derivatives has shown significant promise in this area. For instance, various piperazine-based compounds have been successfully radiolabeled and used to image a range of CNS targets, including serotonin (B10506) and sigma receptors. nbinno.combasicmedicalkey.com The development of PET ligands often involves modifying a known bioactive molecule, like a receptor agonist or antagonist, to incorporate a positron-emitting radionuclide. Given the established affinity of 1-(1,2-diphenylethyl)piperazine derivatives for opioid receptors, this chemical scaffold represents a promising starting point for the design and synthesis of novel PET ligands for imaging the opioid system in the brain. Such tools would be invaluable for studying the role of opioid receptors in various neurological and psychiatric disorders, as well as for the development of new pain medications.

Building Better Molecules: Scaffold Optimization in Medicinal Chemistry

The 1-(1,2-diphenylethyl)piperazine scaffold has proven to be a fertile ground for medicinal chemistry efforts aimed at optimizing pharmacological activity. The initial synthesis and structure-activity relationship (SAR) studies of a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives laid the groundwork for understanding how modifications to the molecule affect its analgesic potency. nih.gov

These early studies revealed that the nature of the substituent at the 1-position of the piperazine ring significantly influences analgesic activity. For example, cycloalkyl derivatives were found to be particularly potent. acs.org Further research on related compounds, such as MT-45 and its fluorinated derivatives, has continued to build on this knowledge. The finding that fluorination of MT-45 increases its potency as a µ-opioid receptor agonist highlights a key strategy for scaffold optimization. nih.gov

Medicinal chemists can utilize the 1-(1,2-diphenylethyl)piperazine scaffold as a template for designing new compounds with improved properties. By systematically modifying different parts of the molecule, such as the phenyl rings or the substituent on the piperazine nitrogen, it is possible to fine-tune the compound's affinity and selectivity for different opioid receptor subtypes. This process of derivatization can lead to the development of new chemical entities with enhanced therapeutic potential and reduced side effects. The established synthetic routes and the wealth of SAR data make this scaffold an attractive starting point for drug discovery programs targeting the opioid system.

New Frontiers: Emerging Research and Unexplored Opportunities for Piperazine Derivatives

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.net Piperazine derivatives have been successfully developed as drugs for a wide range of conditions, including cancer, bacterial infections, and various central nervous system disorders. nbinno.comresearchgate.netmdpi.com This versatility suggests that the 1-(1,2-diphenylethyl)piperazine class of compounds may have pharmacological applications beyond their known analgesic effects.

Emerging research areas for piperazine derivatives include the development of multi-target drugs, which are designed to interact with multiple biological targets simultaneously to achieve a synergistic therapeutic effect. nih.govnih.gov Given the complex nature of many CNS disorders, such an approach could be particularly beneficial. For example, a compound that modulates both the opioid and serotonergic systems could offer a novel approach to treating depression with comorbid pain.

Furthermore, the vast chemical space of piperazine derivatives remains largely unexplored. rsc.org There are numerous opportunities for the synthesis and pharmacological evaluation of novel analogs of this compound. These new compounds could be screened against a wide array of biological targets to identify novel therapeutic opportunities. The established synthetic accessibility and the favorable drug-like properties of the piperazine core make this an attractive area for future research and drug discovery. The potential for developing new treatments for a variety of diseases by exploring the pharmacological landscape of piperazine derivatives is a significant and exciting prospect.

Q & A

Q. What are the optimal synthetic routes for 1-(1,2-Diphenylethyl)-4-methylpiperazine, and what purity benchmarks should be prioritized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging precursors like 4-methylpiperazine and 1,2-diphenylethyl halides. Key steps include:

- Nucleophilic substitution : React 1,2-diphenylethyl bromide with 4-methylpiperazine in anhydrous tetrahydrofuran (THF) under reflux (70–80°C) for 12–24 hours .

- Reductive amination : Use 1,2-diphenylethylamine and methylpiperazine with sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature for 6 hours .

Purity benchmarks : Aim for ≥95% purity (validated via HPLC with UV detection at 254 nm). Impurities often arise from incomplete substitution or residual solvents; column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions. Key signals:

- Piperazine protons: δ 2.3–2.8 ppm (multiplet, N–CH₂–CH₂–N) .

- Diphenylethyl aromatic protons: δ 6.8–7.4 ppm (multiplet, C₆H₅) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., C₁₉H₂₄N₂: 280.1939 Da) confirms molecular formula .

- X-ray crystallography : Resolves crystal packing and absolute configuration (if enantiopure) .

- HPLC-PDA : Validates purity and detects photodegradation products under accelerated stability testing (40°C/75% RH for 30 days) .

Q. What in vitro assays are recommended for preliminary pharmacological profiling?

Methodological Answer: